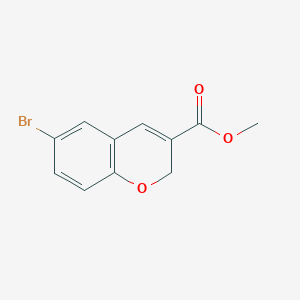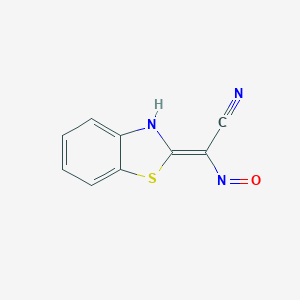
methyl 6-bromo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-2H-chromene-3-carboxylate is a synthetic compound with the CAS Number: 177496-79-6 . It has a molecular weight of 269.09 and its IUPAC name is methyl 6-bromo-2H-chromene-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as substituted 6H-benzo[c]chromenes, has been developed through a three-step synthetic sequence . This sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Molecular Structure Analysis
The InChI Code for methyl 6-bromo-2H-chromene-3-carboxylate is 1S/C11H9BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 6-bromo-2H-chromene-3-carboxylate is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a dry and sealed environment .Aplicaciones Científicas De Investigación
Synthesis of New Heterocycles
Methyl 6-bromo-2H-chromene-3-carboxylate is used in the synthesis of new heterocycles . These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles .
Antiproliferative Agents
This compound has been used in the development of potential antiproliferative agents . Some of the newly synthesized compounds have shown promising antitumor activity against liver carcinoma (HEPG2-1) .
Building Blocks in Chemical Reactions
Methyl 6-bromo-2H-chromene-3-carboxylate serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems . It also contributes to the creation of other industrially significant scaffolds .
Synthesis of Bioactive Heterocyclic Scaffolds
3-(Bromoacetyl)coumarin derivatives, which can be synthesized from methyl 6-bromo-2H-chromene-3-carboxylate, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds have shown biological activities such as antiproliferative and antimicrobial activities .
Inhibitors of Type 2 Diabetes Mellitus
Some derivatives of 3-(bromoacetyl)coumarin, which can be synthesized from methyl 6-bromo-2H-chromene-3-carboxylate, are promising inhibitors of type 2 diabetes mellitus .
Chemosensors
Polyfunctional coumarin platforms, which can be synthesized from methyl 6-bromo-2H-chromene-3-carboxylate, are used to develop chemosensors for multianalyte detection . These chemosensors can detect different bioactive elements and various environmental pollutants .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propiedades
IUPAC Name |
methyl 6-bromo-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULXKZILRCRET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570832 |
Source


|
| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-2H-chromene-3-carboxylate | |
CAS RN |
177496-79-6 |
Source


|
| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)








